Diethyl selenide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethylselanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Se/c1-3-5-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALCDAWARCQFJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Se]CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211768 | |

| Record name | Selenide, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-53-2 | |

| Record name | Diethyl selenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenide, diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenide, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenide, diethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl Selenide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical properties, structure, and potential biological significance of diethyl selenide (B1212193).

Introduction

Diethyl selenide ((C₂H₅)₂Se) is an organoselenium compound that has garnered interest within the scientific community for its unique chemical characteristics and potential applications in various fields, including organic synthesis and as a subject of toxicological and metabolic studies. As researchers and drug development professionals delve deeper into the therapeutic potential of organoselenium compounds, a thorough understanding of the fundamental properties of simpler analogues like this compound is crucial. This technical guide provides a detailed overview of the chemical properties, structural features, and relevant experimental methodologies associated with this compound, tailored for a scientific audience.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below, providing a ready reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀Se | --INVALID-LINK-- |

| Molecular Weight | 137.08 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Density | 1.232 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 108 °C | --INVALID-LINK-- |

| Melting Point | -87 °C | --INVALID-LINK-- |

| Flash Point | 22 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water; soluble in organic solvents. | General chemical knowledge |

| CAS Number | 627-53-2 | --INVALID-LINK-- |

Chemical Structure and Spectroscopic Data

This compound possesses a bent molecular geometry around the central selenium atom, analogous to diethyl ether. The C-Se-C bond angle is a key structural parameter. Spectroscopic techniques are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum typically shows a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), characteristic of an ethyl group.

-

¹³C NMR: The carbon NMR spectrum will exhibit two distinct signals for the methylene and methyl carbons.

-

⁷⁷Se NMR: This technique provides direct information about the selenium nucleus and its chemical environment.

Mass Spectrometry (MS): The mass spectrum of this compound will show a characteristic isotopic pattern for selenium, which is crucial for its identification. The molecular ion peak (M⁺) will be observed at m/z corresponding to its molecular weight.

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-H stretching and bending vibrations. The C-Se stretching frequency is typically observed in the fingerprint region.

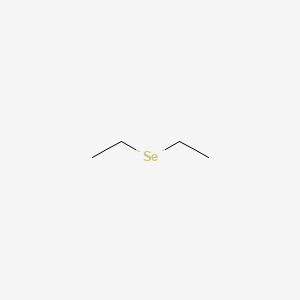

Caption: Ball-and-stick model of the this compound molecule.

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the laboratory synthesis of symmetrical dialkyl selenides like this compound involves the reaction of an alkali metal selenide with an alkyl halide. The following is a generalized protocol that can be adapted for the synthesis of this compound.

Materials:

-

Elemental selenium powder

-

Sodium borohydride (B1222165) (NaBH₄)

-

Ethyl bromide (CH₃CH₂Br) or Ethyl iodide (CH₃CH₂I)

-

Anhydrous ethanol (B145695) or Tetrahydrofuran (THF)

-

Distilled water

-

Nitrogen gas supply

-

Standard reflux and distillation apparatus

Procedure:

-

Preparation of Sodium Selenide (Na₂Se):

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add elemental selenium powder.

-

Add anhydrous ethanol or THF to the flask.

-

Slowly add sodium borohydride in small portions. The reaction is exothermic and will be accompanied by the evolution of hydrogen gas. The solution will change color as the selenium is reduced to sodium selenide.

-

Stir the reaction mixture at room temperature until the selenium has completely dissolved and the solution becomes colorless, indicating the formation of Na₂Se.

-

-

Alkylation Reaction:

-

To the freshly prepared solution of sodium selenide, slowly add ethyl bromide or ethyl iodide dropwise at room temperature.

-

After the addition is complete, gently reflux the reaction mixture for 2-4 hours to ensure the completion of the reaction.

-

-

Work-up and Purification:

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing distilled water.

-

Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (B109758) (3 x 50 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure.

-

Safety Precautions: this compound is a toxic and flammable compound with an unpleasant odor. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Potential Involvement in Signaling Pathways

While direct studies on the specific effects of this compound on cellular signaling are limited, research on other organoselenium compounds provides insights into their potential biological activities. Selenium compounds are known to modulate key signaling pathways implicated in cellular processes such as proliferation, apoptosis, and inflammation. These pathways are of significant interest in drug development.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Some selenium compounds have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1][2] The proposed mechanism involves the inhibition of PI3K activity or the dephosphorylation of Akt.

Caption: A diagram of the PI3K/Akt signaling pathway with potential points of inhibition by organoselenium compounds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and stress responses. Studies have indicated that selenium compounds can modulate MAPK signaling, although the effects can be complex and cell-type dependent.[3]

Caption: A simplified diagram of the MAPK/ERK signaling pathway, indicating potential modulation by organoselenium compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response and cell survival. Dysregulation of this pathway is associated with various diseases, including cancer and chronic inflammatory conditions. Selenium compounds have been reported to inhibit NF-κB activation, thereby exerting anti-inflammatory and pro-apoptotic effects.[4]

Caption: An overview of the NF-κB signaling pathway, highlighting the potential inhibitory action of organoselenium compounds.

Experimental Protocols for Biological Evaluation

To assess the potential biological activity of this compound, standardized in vitro assays are employed. The following are detailed protocols for evaluating cytotoxicity and antioxidant capacity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Target cell line (e.g., a cancer cell line)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan (B1609692) crystals

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.

Materials:

-

This compound

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Methanol (B129727) or other suitable solvent

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the this compound solution to the DPPH solution (e.g., 100 µL of sample and 100 µL of DPPH). Include a blank (methanol) and a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. Antioxidant compounds will donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC₅₀ Determination: The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a plot of scavenging activity versus compound concentration.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound. While specific biological data for this compound is still emerging, the information presented on the potential modulation of key signaling pathways by organoselenium compounds offers a valuable starting point for researchers and drug development professionals. The detailed methodologies for synthesis and biological evaluation will facilitate further investigation into the properties and potential applications of this compound and related organoselenium compounds. As with all selenium compounds, careful handling and adherence to safety protocols are paramount in any experimental setting.

References

- 1. Delineating the mechanism by which selenium deactivates Akt in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Effects of Selenium in the MAPK Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selenium compounds inhibit I kappa B kinase (IKK) and nuclear factor-kappa B (NF-kappa B) in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(Ethylselanyl)ethane IUPAC name and synonyms

An In-depth Technical Guide to (Ethylselanyl)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Ethylselanyl)ethane, an organoselenium compound, holds significant interest within the scientific community due to the unique chemical properties conferred by the selenium atom. This document provides a comprehensive overview of its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Nomenclature

The systematic and preferred IUPAC name for this compound is (ethylselanyl)ethane .[1] It is also commonly known by several synonyms.

Synonyms:

Physicochemical Properties

A summary of the key quantitative data for (ethylselanyl)ethane is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C4H10Se | [2][3] |

| Molecular Weight | 137.08 g/mol | [2][3][4] |

| Appearance | Light yellow liquid | [6] |

| Density | 1.232 g/mL at 25 °C | [2][3] |

| Boiling Point | 108 °C | [2][3] |

| Melting Point | -87 °C | [6] |

| Flash Point | 22.2 °C (72.0 °F) - closed cup | [2][3] |

| Refractive Index | 1.4768 | [3] |

| InChI Key | ALCDAWARCQFJBA-UHFFFAOYSA-N | [2] |

| CAS Number | 627-53-2 | [2][3][4] |

Synthesis of (Ethylselanyl)ethane

The synthesis of symmetrical dialkyl selenides such as (ethylselanyl)ethane can be achieved through the reaction of elemental selenium with a suitable reducing agent to form a selenide (B1212193) anion, which then undergoes nucleophilic substitution with an alkyl halide.

Experimental Protocol: Synthesis from Elemental Selenium

This protocol outlines a general procedure for the synthesis of symmetrical selenides, adapted for the preparation of (ethylselanyl)ethane.[7][8]

Materials:

-

Selenium, grey powder

-

Lithium triethylborohydride (Li(C2H5)3BH), 1.0 M solution in Tetrahydrofuran (THF)

-

Ethyl bromide (or ethyl iodide)

-

tert-Butyl alcohol

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous nitrogen or argon gas

Procedure:

-

Under a dry, inert atmosphere (nitrogen or argon), add grey selenium powder (1.0 equivalent) portionwise to a stirred solution of lithium triethylborohydride (2.0 equivalents) in anhydrous THF.

-

Continue stirring the reaction mixture at room temperature. Gas evolution (dihydrogen) should be observed. The stirring is continued for approximately 20-30 minutes until the gas evolution ceases and the mixture becomes a milky white suspension, indicating the formation of lithium selenide (Li2Se).

-

To the resulting suspension, add a solution of tert-butyl alcohol (1.5-5.0 equivalents) in anhydrous THF.

-

Subsequently, add a solution of ethyl bromide (or ethyl iodide) (2.0 equivalents) in anhydrous THF dropwise to the reaction mixture.

-

The reaction mixture is then stirred overnight at room temperature to ensure the completion of the reaction.

-

The crude product can be isolated by standard workup procedures, which may include quenching the reaction, extraction, and purification by distillation.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of (ethylselanyl)ethane from elemental selenium.

Caption: Workflow for the synthesis of (Ethylselanyl)ethane.

References

- 1. Selenide, diethyl- | C4H10Se | CID 61173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 二乙基硒 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 627-53-2 [chemicalbook.com]

- 4. This compound (CAS 627-53-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [webbook.nist.gov]

- 6. Diethyl SelenideCAS #: 627-53-2 [eforu-chemical.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. scribd.com [scribd.com]

The Dawn of Organoselenium Chemistry: A Technical Guide to the First Synthesis of an Organoselenium Compound in 1836

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the first synthesis of an organoselenium compound, a pivotal moment in the history of chemistry. In 1836, Carl Jacob Löwig successfully prepared diethyl selenide (B1212193), laying the groundwork for a field that is now integral to organic synthesis and drug development. This document offers a detailed look at the historical context, experimental procedures, and the properties of this foundational molecule.

Quantitative Data

The following table summarizes the key quantitative data for diethyl selenide, the first organoselenium compound synthesized.

| Property | Value |

| Molecular Formula | C₄H₁₀Se |

| Molecular Weight | 137.09 g/mol |

| Boiling Point | 108 °C[1] |

| Melting Point | -87 °C[1] |

| Density | 1.232 g/mL at 25 °C[1] |

| Appearance | Colorless liquid |

Experimental Protocols

The synthesis of this compound by Löwig involved the reaction of potassium ethyl sulfate (B86663) and potassium selenide. The experimental protocols outlined below are based on the chemical knowledge and laboratory practices of the 19th century.

Part 1: Preparation of Potassium Selenide (K₂Se)

Potassium selenide can be prepared by the direct reaction of elemental selenium with potassium.

Materials:

-

Elemental selenium powder

-

Potassium metal

-

Anhydrous liquid ammonia (B1221849) (as a solvent, a common refrigerant in 19th-century labs)

-

Inert atmosphere apparatus (e.g., a sealed tube or a flask with a stream of an inert gas like nitrogen)

Procedure:

-

Under an inert atmosphere to prevent oxidation, a stoichiometric amount of potassium metal is dissolved in anhydrous liquid ammonia to form a deep blue solution.

-

To this solution, a stoichiometric amount of elemental selenium powder is added portion-wise with constant stirring.

-

The reaction is allowed to proceed until the blue color of the solvated electrons disappears, indicating the complete reaction of potassium.

-

The liquid ammonia is then allowed to evaporate, yielding solid potassium selenide.

Part 2: Preparation of Potassium Ethyl Sulfate (C₂H₅KSO₄)

Potassium ethyl sulfate was a known reagent in the 19th century, prepared from ethanol (B145695) and sulfuric acid.

Materials:

-

Ethanol (C₂H₅OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Calcium carbonate (CaCO₃)

-

Potassium carbonate (K₂CO₃)

-

Water

Procedure:

-

Concentrated sulfuric acid is slowly and carefully added to an excess of ethanol. The mixture is heated to promote the formation of ethyl hydrogen sulfate.

-

After cooling, the reaction mixture is diluted with water and neutralized with calcium carbonate. This precipitates calcium sulfate and forms the soluble calcium ethyl sulfate.

-

The precipitated calcium sulfate is removed by filtration.

-

A solution of potassium carbonate is added to the filtrate, which precipitates calcium carbonate and leaves potassium ethyl sulfate in solution.

-

The mixture is filtered again to remove the calcium carbonate.

-

The resulting aqueous solution of potassium ethyl sulfate is concentrated by evaporation.

Part 3: Synthesis of this compound ((C₂H₅)₂Se)

This final step involves the reaction of the two prepared starting materials.

Materials:

-

Potassium selenide (K₂Se) solution

-

Potassium ethyl sulfate (C₂H₅KSO₄) solution

-

Distillation apparatus

Procedure:

-

A concentrated aqueous solution of potassium selenide is prepared.

-

A concentrated aqueous solution of potassium ethyl sulfate is also prepared.

-

The two solutions are mixed in a reaction vessel.

-

The mixture is then subjected to distillation.

-

The distillate, a colorless liquid with a pungent odor, is collected. This product is this compound.

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the 1836 synthesis of this compound.

Logical Relationship of Reactants to Product

Caption: Reactants leading to this compound and byproduct.

References

Diethyl Selenide (CAS No. 627-53-2): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diethyl selenide (B1212193) (CAS No. 627-53-2), an organoselenium compound with growing interest in various scientific and industrial fields. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its applications, particularly in materials science and its potential relevance to drug development. Furthermore, this guide discusses the toxicological aspects and metabolic pathways of diethyl selenide, offering a complete profile for researchers and professionals.

Introduction

This compound, with the chemical formula (C₂H₅)₂Se, is a volatile, colorless liquid characterized by a strong, unpleasant odor. First synthesized in 1836, it holds the distinction of being one of the earliest known organoselenium compounds.[1][2] As the selenium analogue of diethyl ether, it exhibits unique chemical properties owing to the presence of the selenium atom, which imparts higher nucleophilicity and a different reactivity profile compared to its oxygen and sulfur counterparts.[3][4] This guide aims to be a thorough resource for professionals in research and development, providing essential technical information, experimental procedures, and safety considerations.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. For comparative purposes, data for its analogues, diethyl ether and diethyl sulfide (B99878), are also included.

Table 1: General and Physical Properties

| Property | This compound | Diethyl Ether | Diethyl Sulfide |

| CAS Number | 627-53-2 | 60-29-7 | 352-93-2 |

| Molecular Formula | C₄H₁₀Se | C₄H₁₀O | C₄H₁₀S |

| Molecular Weight | 137.08 g/mol [2] | 74.12 g/mol | 90.18 g/mol [5] |

| Appearance | Colorless liquid[2] | Colorless liquid | Colorless liquid[5] |

| Density | 1.232 g/mL at 25 °C[2] | 0.713 g/mL at 20 °C | 0.837 g/mL at 20 °C[5] |

| Melting Point | -87 °C[2] | -116.3 °C | -103.8 °C[5] |

| Boiling Point | 108 °C[2] | 34.6 °C | 92 °C[5] |

| Flash Point | 22 °C (72 °F)[2] | -45 °C (-49 °F) | -10 °C (14 °F) |

Table 2: Spectroscopic Data

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃) | δ 2.59 (q, 4H), 1.41 (t, 6H)[6] |

| ¹³C NMR (CDCl₃) | δ 15.1, 14.8[7] |

| Mass Spectrum (m/z) | 138 (M+), 110, 109, 81, 80, 79, 78, 77[7] |

Synthesis and Reactivity

Synthesis via Williamson Ether Synthesis Analogue

The most common and straightforward method for synthesizing this compound is an analogue of the Williamson ether synthesis.[2] This reaction involves the nucleophilic substitution of an alkyl halide with a metal selenide.

Materials:

-

Sodium selenide (Na₂Se)

-

Ethyl iodide (C₂H₅I) or ethyl bromide (C₂H₅Br)

-

Anhydrous ethanol (B145695)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Nitrogen gas supply

-

Round-bottom flask, reflux condenser, dropping funnel, and distillation apparatus

Procedure:

-

A solution of sodium selenide is prepared in a round-bottom flask containing anhydrous ethanol under a nitrogen atmosphere.

-

The flask is cooled in an ice bath, and ethyl iodide or ethyl bromide is added dropwise from a dropping funnel with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-3 hours to ensure the reaction goes to completion.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The drying agent is filtered off, and the diethyl ether is removed by distillation.

-

The crude this compound is then purified by fractional distillation to yield the pure product.

Reactivity

This compound exhibits reactivity characteristic of organoselenium compounds. The selenium atom, being a soft nucleophile, readily reacts with various electrophiles.[3] It can be oxidized to the corresponding selenoxide, which is a key intermediate in selenoxide elimination reactions, a powerful tool in organic synthesis for the introduction of carbon-carbon double bonds.[3] this compound can also react with alkyl halides to form triethylselenonium salts.[3]

Applications

Precursor for Atomic Layer Deposition (ALD)

This compound is utilized as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes for the fabrication of thin films of metal selenides, such as zinc selenide (ZnSe).[8][9] These materials are important in the manufacturing of semiconductors and optical components.

Materials:

-

This compound (Se precursor)

-

Diethyl zinc (Zn precursor)

-

High-purity nitrogen or argon (carrier and purge gas)

-

Substrate (e.g., silicon wafer)

-

ALD reactor

Procedure:

-

The substrate is placed in the ALD reactor chamber, which is then heated to the desired deposition temperature and purged with an inert gas.

-

The ALD cycle begins with the introduction of the diethyl zinc precursor into the chamber. It reacts with the substrate surface in a self-limiting manner.

-

The chamber is purged with inert gas to remove any unreacted precursor and byproducts.

-

This compound is then pulsed into the chamber, reacting with the zinc-terminated surface to form a monolayer of zinc selenide.

-

Another purge step removes unreacted this compound and reaction byproducts.

-

This cycle is repeated until the desired film thickness is achieved.

Potential in Drug Development and Biological Research

While direct applications of this compound in drug development are not extensively documented, the broader class of organoselenium compounds has garnered significant interest for their biological activities. Many organoselenium compounds exhibit antioxidant, anti-inflammatory, and anticancer properties.[10][11] this compound can serve as a valuable building block for the synthesis of more complex selenium-containing molecules with potential therapeutic applications.[12] For instance, the selenide moiety can be incorporated into known drug scaffolds to modulate their pharmacokinetic and pharmacodynamic properties.

Toxicology and Safety

This compound is a toxic and flammable compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Chronic exposure to organoselenium compounds can lead to symptoms such as garlic-like odor of the breath, dermatitis, and potential damage to the liver and spleen. It is classified as hazardous, with GHS pictograms indicating flammability, toxicity, and environmental hazards.[2]

Metabolism

The in vivo metabolism of this compound has not been extensively studied. However, it is likely to follow similar pathways to other simple organoselenium compounds. Selenium metabolism often involves a central intermediate, hydrogen selenide (H₂Se), which can then be methylated.[13][14] It is plausible that this compound can be metabolized through dealkylation to ethylselenol (EtSeH) and subsequently to hydrogen selenide. The hydrogen selenide can then be detoxified through methylation to form volatile compounds like dimethyl selenide, which is excreted through respiration, or trimethylselenonium (B1202040) ions, which are excreted in the urine.[13][15]

Conclusion

This compound (CAS No. 627-53-2) is a versatile organoselenium compound with established applications in materials science and potential as a synthon in medicinal chemistry. Its synthesis is well-understood, and its reactivity offers opportunities for further chemical transformations. While its toxicity necessitates careful handling, its unique properties make it a valuable compound for researchers and scientists in various disciplines. This guide has provided a detailed overview of its properties, synthesis, applications, and biological context to serve as a comprehensive resource for the scientific community.

References

- 1. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Organoselenium chemistry - Wikipedia [en.wikipedia.org]

- 4. Nucleophilicities and Nucleofugalities of Thio‐ and Selenoethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diethyl sulfide - Wikipedia [en.wikipedia.org]

- 6. This compound(627-53-2) 1H NMR spectrum [chemicalbook.com]

- 7. Selenide, diethyl- | C4H10Se | CID 61173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. physics.byu.edu [physics.byu.edu]

- 9. Organoselenium Precursors for Atomic Layer Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selenides and Diselenides: A Review of Their Anticancer and Chemopreventive Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis of Chiral Building Blocks for Use in Drug Discovery | MDPI [mdpi.com]

- 13. Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Diethyl Selenide

Introduction

Diethyl selenide (B1212193), with the chemical formula (C₂H₅)₂Se, is an organoselenium compound first identified in 1836.[1] It is the selenium analog of diethyl ether and presents as a colorless to light yellow liquid with a strong, unpleasant odor.[2][3] As a volatile organoselenium agent, it has been noted as an air pollutant and a component in gases from certain biological fermentation processes.[4][5] Its utility in chemical synthesis, particularly in the development of new organoselenium compounds and as a precursor for vapor deposition processes, makes a thorough understanding of its physical properties essential for researchers in chemistry and materials science.[6][7]

Core Physical and Chemical Properties

The fundamental physical characteristics of diethyl selenide are summarized below. These values are critical for safe handling, experimental design, and theoretical modeling.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₄H₁₀Se | [3][4][8][9] | |

| Molecular Weight | 137.08 g/mol | [3][4][8][9][10] | |

| Appearance | Colorless to light yellow liquid | Standard Temperature and Pressure | [2][3] |

| Boiling Point | 108 °C | at 1 atm (lit.) | [2][3][4][8][10] |

| Melting Point | -87 °C | [2][3] | |

| Density | 1.232 g/mL | at 25 °C (lit.) | [4][8][10][11] |

| Refractive Index (n_D) | 1.4768 - 1.477 | at 20 °C | [5][8][12] |

| Vapor Pressure | 30.9 mmHg | at 25 °C | [8] |

| Flash Point | 22.2 °C (72.0 °F) | closed cup | [8][10] |

| Enthalpy of Vaporization (ΔvapH°) | 38.90 ± 1.00 kJ/mol | Standard Conditions | [13] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is fundamental to chemical characterization. The following are standard methodologies for measuring the key parameters of a liquid sample such as this compound.

1. Boiling Point Determination The boiling point is a key indicator of a liquid's volatility and purity.

-

Methodology: Distillation Method

-

A small sample of this compound is placed in a round-bottom flask with boiling chips.

-

A distillation apparatus is assembled, consisting of the flask, a distillation head, a condenser, and a receiving flask. A calibrated thermometer is positioned so that its bulb is just below the side arm of the distillation head.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.

-

The atmospheric pressure is recorded, as boiling point is pressure-dependent.

-

2. Density Measurement Density is a fundamental physical property used for substance identification and concentration determination.

-

Methodology: Pycnometer Method

-

A pycnometer (a flask with a specific, accurately known volume) is cleaned, dried, and weighed empty (m₁).

-

The pycnometer is filled with distilled water and submerged in a constant-temperature bath (e.g., 25.0 °C) until it reaches thermal equilibrium. The volume is adjusted precisely, the pycnometer is dried on the outside, and it is weighed again (m₂).

-

The pycnometer is emptied, thoroughly dried, and filled with the this compound sample.

-

The process is repeated: the filled pycnometer is brought to the same constant temperature, its volume adjusted, and it is weighed (m₃).

-

The density of the sample (ρ_sample) is calculated using the density of water (ρ_water) at the measurement temperature: ρ_sample = ((m₃ - m₁) / (m₂ - m₁)) * ρ_water

-

3. Refractive Index Measurement The refractive index is a dimensionless number that describes how fast light travels through the material. It is a highly sensitive property used to identify and assess the purity of substances.

-

Methodology: Abbe Refractometer

-

The refractometer prisms are cleaned with a suitable solvent (e.g., isopropanol) and a soft lens tissue.

-

The instrument is calibrated using a standard of known refractive index, typically distilled water.

-

A few drops of the this compound sample are placed on the surface of the measuring prism.

-

The prisms are closed, and the instrument's light source is switched on. The temperature should be controlled, typically at 20.0 °C, via a circulating water bath.

-

While looking through the eyepiece, the adjustment knob is turned until the light and dark fields converge into a sharp, single line.

-

A second knob is used to center this dividing line precisely on the crosshairs of the reticle.

-

The refractive index is then read directly from the instrument's scale.

-

Visualized Workflow for Physical Characterization

The following diagram illustrates a standard experimental workflow for the comprehensive physical characterization of a liquid chemical sample like this compound.

Caption: A logical workflow for the physical analysis of a liquid sample.

References

- 1. Organoselenium chemistry - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Diethyl SelenideCAS #: 627-53-2 [eforu-chemical.com]

- 4. This compound | 627-53-2 [chemicalbook.com]

- 5. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. nbinno.com [nbinno.com]

- 7. Organoselenium Precursors for Atomic Layer Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound 99.999 trace metals 627-53-2 [sigmaaldrich.com]

- 11. This compound | CAS#:627-53-2 | Chemsrc [chemsrc.com]

- 12. This compound [stenutz.eu]

- 13. chemeo.com [chemeo.com]

An In-depth Technical Guide to Diethyl Selenide: Molecular Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diethyl selenide (B1212193), a simple yet significant organoselenium compound. It covers its fundamental molecular and physical properties, detailed experimental protocols for its synthesis and evaluation of its antioxidant potential, and its relevance in biological signaling pathways pertinent to drug development.

Core Molecular and Physicochemical Properties

Diethyl selenide, with the chemical formula C₄H₁₀Se, is the selenium analog of diethyl ether.[1] It is a colorless liquid with a strong, unpleasant odor.[1] First isolated in 1836, it holds the distinction of being the first organoselenium compound to be discovered.[1][2]

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀Se | [3] |

| Molecular Weight | 137.08 g/mol | [4] |

| CAS Number | 627-53-2 | [3] |

| Density | 1.232 g/mL at 25 °C | [5] |

| Boiling Point | 108 °C | [5] |

| Melting Point | -87 °C | [1] |

| Flash Point | 22 °C (72 °F) | [1] |

| Enthalpy of Vaporization (ΔHvap) | 38.90 ± 1.00 kJ/mol | [4] |

| Ionization Energy | 8.30 ± 0.30 eV | [4] |

| LogP (Octanol/Water Partition Coefficient) | 1.567 | [4] |

| Log10 of Water Solubility (log10ws) | 0.97 | [4] |

| Inhalation Toxicity (Mouse) | LCLo: 3 gm/m³ for 10 minutes | [5] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a representative protocol for assessing its antioxidant activity.

While various methods exist for the synthesis of dialkyl selenides, a common approach involves the reaction of an alkali metal selenide with an alkyl halide.[6] The following protocol is adapted from general procedures for dialkyl selenide synthesis and a specific protocol for dimethyl selenide.[6][7]

Objective: To synthesize this compound from elemental selenium and an ethyl halide.

Materials:

-

Elemental selenium powder

-

Sodium borohydride (B1222165) (NaBH₄)

-

Ethyl bromide or ethyl iodide

-

Anhydrous Tetrahydrofuran (THF)

-

Water (degassed)

-

Nitrogen gas supply

-

Standard glassware for air-sensitive reactions (e.g., Schlenk line, three-necked flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium Selenide (Na₂Se):

-

In a three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add elemental selenium powder.

-

Under a nitrogen atmosphere, add anhydrous THF to the flask.

-

Slowly add sodium borohydride to the selenium suspension while stirring. The reaction is exothermic.

-

After the initial reaction subsides, a small amount of degassed water can be carefully added to facilitate the reduction.

-

The mixture is stirred at room temperature until the black selenium powder has completely reacted to form a colorless solution of sodium selenide. This may take several hours.

-

-

Alkylation Reaction:

-

To the freshly prepared sodium selenide solution, slowly add ethyl bromide or ethyl iodide via a dropping funnel. An excess of the ethyl halide is typically used.

-

The reaction mixture is then stirred at room temperature or gently heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.

-

The solvent is removed under reduced pressure.

-

The crude this compound is then purified by distillation.

-

Safety Precautions: Organoselenium compounds are toxic and have a foul odor. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

This protocol provides a method to evaluate the potential of this compound to react with and neutralize a reactive oxygen species, using a similar methodology to that described for diethyl selenodiglycolate.[8][9]

Objective: To determine the reactivity of this compound with a model reactive oxygen species (e.g., hypochlorous acid, HOCl).

Materials:

-

This compound

-

Hypochlorous acid (HOCl) or a source of HOCl (e.g., sodium hypochlorite)

-

A suitable buffer (e.g., phosphate-buffered saline, PBS)

-

A competing substrate for HOCl with a known reaction rate constant (for kinetic studies)

-

UV-Vis spectrophotometer or a plate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Prepare a stock solution of HOCl in the chosen buffer. The concentration of HOCl should be determined spectrophotometrically.

-

Prepare working solutions of this compound and HOCl at the desired concentrations in the buffer.

-

-

Direct Reactivity Assay:

-

In a cuvette or a well of a microplate, mix the this compound solution with the HOCl solution.

-

Monitor the decrease in the absorbance of HOCl at its characteristic wavelength over time.

-

The rate of disappearance of HOCl in the presence of this compound indicates its reactivity.

-

-

Competition Kinetics (for determining rate constants):

-

A competition assay can be employed using a known HOCl scavenger.

-

Incubate a fixed concentration of the competing substrate and HOCl with varying concentrations of this compound.

-

Quantify the product of the reaction between the competing substrate and HOCl. A decrease in this product in the presence of this compound indicates that this compound is competing for HOCl.

-

The second-order rate constant for the reaction between this compound and HOCl can be calculated based on the known rate constant of the competing reaction.

-

-

Data Analysis:

-

Plot the consumption of HOCl or the inhibition of the competing reaction as a function of the this compound concentration.

-

From this data, parameters such as the IC₅₀ (the concentration of this compound required to scavenge 50% of the ROS) can be determined.[9]

-

Signaling Pathways and Biological Relevance

Organoselenium compounds are known to interact with and modulate various biological pathways, particularly those involved in redox signaling. Their ability to act as both antioxidants and pro-oxidants makes them of great interest in drug development, especially in cancer research.[10]

A key pathway influenced by organoselenium compounds is the Nrf2-Keap1 pathway.[11][12] Under normal conditions, the transcription factor Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. However, under conditions of oxidative stress, which can be induced by certain organoselenium compounds, Keap1 is modified, releasing Nrf2.[12] Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like glutathione (B108866) peroxidase.[12]

The synthesis of this compound can be represented by a straightforward experimental workflow, as detailed in the protocol above.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organoselenium chemistry - Wikipedia [en.wikipedia.org]

- 3. Selenide, diethyl- | C4H10Se | CID 61173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. This compound | CAS#:627-53-2 | Chemsrc [chemsrc.com]

- 6. An Efficient Method for Selective Syntheses of Sodium Selenide and Dialkyl Selenides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SYNTHESIS OF DIMETHYL SELENIDE (Technical Report) | OSTI.GOV [osti.gov]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Natural and Synthetic Compounds in Modulating NRF2/KEAP1 Signaling Pathway in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Diethyl Selenide: A Comprehensive Technical Guide to Health and Safety Hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl selenide (B1212193) ((C₂H₅)₂Se) is a volatile, organoselenium compound with applications in various research and industrial settings. While its unique properties are valuable, it presents significant health and safety hazards that necessitate a thorough understanding and strict adherence to safety protocols. This technical guide provides an in-depth analysis of the known health and safety risks associated with diethyl selenide, including its physicochemical properties, toxicological profile, and recommended safety measures. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure the safe handling and use of this compound.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to assessing and mitigating its associated hazards.

| Property | Value | Reference |

| Chemical Formula | C₄H₁₀Se | [1][2] |

| Molecular Weight | 137.08 g/mol | [2][3] |

| Appearance | Light yellow liquid | [4] |

| Boiling Point | 108 °C | [3][5] |

| Density | 1.232 g/mL at 25 °C | [3][5] |

| Flash Point | 22.2 °C (closed cup) | [3] |

| Vapor Pressure | Data not readily available | |

| Solubility | Insoluble in water | [6] |

| Odor | Garlic-like odor, characteristic of many volatile selenium compounds. | [7] |

Toxicological Profile

This compound is classified as a highly toxic substance. Exposure can occur through inhalation, ingestion, and skin contact, with potentially severe health consequences.[1][8] The toxicity of organoselenium compounds is often linked to their interaction with endogenous thiols and the generation of reactive oxygen species.[1][2][8]

Acute Toxicity

Acute exposure to this compound can lead to immediate and severe health effects. The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][8]

| Route | Species | Value | Classification | Reference |

| Inhalation | Mouse | LCLo: 3000 mg/m³ / 10 min | Toxic if inhaled | [5] |

| Oral | - | - | Toxic if swallowed | [1][8] |

| Dermal | - | - | Toxic in contact with skin | [8] |

LCLo (Lowest published lethal concentration)

Skin and Eye Irritation

This compound is known to cause skin irritation and serious eye irritation.[8] Direct contact with the liquid or its vapor can result in redness, pain, and potential damage to these tissues.

Specific Target Organ Toxicity (STOT)

Prolonged or repeated exposure to this compound may cause damage to organs.[1][8] While specific target organs for this compound are not extensively documented in publicly available literature, the liver and kidneys are known target organs for selenium and its compounds.[7]

Environmental Hazards

This compound is very toxic to aquatic life with long-lasting effects.[1][8] Extreme care must be taken to prevent its release into the environment.

Mechanism of Toxicity and Signaling Pathways

The precise molecular mechanisms of this compound toxicity have not been fully elucidated. However, the toxicity of organoselenium compounds is generally attributed to their ability to interact with sulfhydryl groups in proteins and other biomolecules, leading to enzyme inhibition and oxidative stress.[1][2] Selenols (RSeH), which can be formed from the metabolism of compounds like this compound, are highly reactive and can participate in redox cycling, generating reactive oxygen species (ROS) that can damage cellular components.[9]

Caption: Generalized signaling pathway for organoselenium compound toxicity.

Experimental Protocols for Toxicity Assessment

Acute Oral Toxicity (OECD Test Guideline 423)

This method determines the acute oral toxicity of a substance.

-

Principle: A stepwise procedure where the substance is administered orally to a group of animals (typically rats) at one of a series of defined doses. The absence or presence of mortality in one step determines the dose for the next step.

-

Animal Model: Healthy, young adult rats of a single sex (usually females).

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A post-mortem examination is performed on all animals.

-

-

Data Analysis: The results are used to classify the substance into a GHS acute toxicity hazard category.

Acute Dermal Toxicity (OECD Test Guideline 402)

This method assesses the toxicity of a substance applied to the skin.

-

Principle: The test substance is applied to the clipped skin of animals in a single dose.

-

Animal Model: Healthy, young adult rats, rabbits, or guinea pigs.

-

Procedure:

-

The fur is removed from the dorsal area of the trunk of the test animals 24 hours before the test.

-

The test substance is applied uniformly over an area of approximately 10% of the total body surface.

-

The treated area is covered with a porous gauze dressing for 24 hours.

-

Animals are observed for mortality and signs of toxicity for 14 days.

-

-

Data Analysis: The results are used to determine the dermal LD50 and to classify the substance for acute dermal toxicity.

Acute Inhalation Toxicity (OECD Test Guideline 403)

This method evaluates the toxicity of a substance when inhaled.

-

Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a specially designed inhalation chamber for a defined period.

-

Animal Model: Healthy, young adult rats.

-

Procedure:

-

Animals are exposed in a dynamic inhalation chamber for a standard duration (typically 4 hours).

-

The concentration of the test substance in the chamber is monitored.

-

Animals are observed for mortality and clinical signs during and after exposure for at least 14 days.

-

-

Data Analysis: The LC50 (median lethal concentration) is determined, and the substance is classified for inhalation toxicity.

Caption: A simplified, generalized workflow for acute toxicity studies.

Occupational Safety and Handling

Given the significant hazards of this compound, stringent safety protocols must be implemented to minimize the risk of exposure.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, and a certified chemical fume hood is mandatory.[10]

-

Use of a closed system is recommended to prevent the release of vapors.[10]

-

Safety showers and eyewash stations must be readily accessible.[10]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.[3]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat must be worn.[10]

-

Respiratory Protection: When engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[11]

Storage and Disposal

-

Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat, sparks, and open flames.[3][10]

-

Store separately from oxidizing agents and acids.[5]

-

Waste this compound and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5]

Emergency Procedures

-

Inhalation: Move the victim to fresh air and provide artificial respiration if necessary. Seek immediate medical attention.[10]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Conclusion

This compound is a valuable compound for scientific research and development, but it poses substantial health and safety risks. Its high acute toxicity, irritant properties, and potential for target organ damage necessitate a cautious and well-informed approach to its handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safety protocols, the risks associated with this compound can be effectively managed. This guide serves as a foundational resource for professionals working with this compound, emphasizing the critical importance of a strong safety culture in the laboratory and workplace. Further research into the specific toxicological mechanisms of this compound is warranted to refine safety guidelines and enhance our understanding of its biological effects.

References

- 1. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Biological activity of selenorganic compounds at heavy metal salts intoxication] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:627-53-2 | Chemsrc [chemsrc.com]

- 5. HEALTH EFFECTS - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Toxicity of dimethyl selenide in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethyl Selenide: A Comprehensive Toxicological Profile for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl selenide (B1212193) ((C₂H₅)₂Se) is an organoselenium compound with significant applications in chemical synthesis and research. As with all selenium-containing molecules, a thorough understanding of its toxicological properties is paramount for safe handling and for predicting its metabolic fate and potential impact in biological systems. This technical guide provides a comprehensive overview of the known hazards of diethyl selenide, including its GHS hazard statements, available quantitative toxicological data, standardized experimental protocols for toxicity assessment, and a conceptualized metabolic pathway.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The following table summarizes its GHS hazard statements, pictograms, and signal word.[1][2][3]

| GHS Classification | Hazard Statement | Pictogram | Signal Word |

| Flammable Liquids (Category 2) | H225: Highly flammable liquid and vapor | 🔥 | Danger |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | 💀 | Danger |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | 💀 | Danger |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | 💀 | Danger |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | ❕ | Warning |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | ❕ | Warning |

| Specific Target Organ Toxicity — Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure | ⚕️ | Warning |

| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life | 🐠 | Warning |

| Hazardous to the Aquatic Environment, Chronic Hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | 🐠 | Warning |

Quantitative Toxicological Data

Quantitative data on the acute toxicity of this compound is limited. The available data, along with values for related selenium compounds for comparative purposes, are presented below. It is crucial to note that the toxicity of selenium compounds can vary significantly based on their chemical form.

| Compound | Test | Species | Route | Value | Reference |

| This compound | LCLo | Mouse | Inhalation | 3 g/m³ (10 min) | [4][5] |

| Dimethyl Selenide | LD50 | Rat | Intraperitoneal | 1600 mg/kg | [6] |

| Sodium Selenite (B80905) | LD50 | Rat | Oral | 7 mg/kg | [7] |

| Sodium Selenite | LD50 | Rabbit | Intramuscular | 2.53 mg/kg | [8] |

Disclaimer: The LD50 values for dimethyl selenide and sodium selenite are provided for context and to highlight the range of toxicity observed with different selenium compounds. These values are not directly representative of the toxicity of this compound.

Experimental Protocols for Acute Toxicity Assessment

The assessment of acute toxicity for a substance like this compound follows standardized protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for conducting reproducible and internationally recognized toxicity studies.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method uses a stepwise procedure with a small number of animals to classify a substance into a toxicity category.

-

Animals: Healthy, young adult rats (usually females) are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have access to standard laboratory diet and drinking water.

-

Dose Administration: The test substance is administered orally in a single dose via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Procedure: A small group of animals (typically 3) is dosed at the starting dose. The outcome (mortality or survival) determines the next step, which may involve dosing another group at a lower or higher dose level.

-

Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

Acute Dermal Toxicity (Based on OECD Guideline 402: Acute Dermal Toxicity)

This test assesses the potential hazard from a single dermal exposure.

-

Animals: Young adult rats, rabbits, or guinea pigs are typically used.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.

-

Dose Application: The test substance is applied uniformly over a defined area of the shaved skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing.

-

Exposure Duration: The exposure period is typically 24 hours.

-

Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days. Skin irritation at the site of application is also evaluated.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Inhalation Toxicity (Based on OECD Guideline 403: Acute Inhalation Toxicity)

This guideline describes methods for assessing the toxicity of inhaled substances.

-

Animals: Typically, young adult rats are used.

-

Exposure System: Animals are exposed in a dynamic inhalation chamber that allows for the generation of a stable, respirable atmosphere of the test substance.

-

Exposure Conditions: The concentration of the test substance, particle size distribution (for aerosols), and chamber environmental conditions are carefully controlled and monitored.

-

Exposure Duration: A standard exposure duration is 4 hours.

-

Observation Period: Following exposure, animals are observed for at least 14 days for signs of toxicity and mortality.

-

Pathology: All animals undergo a gross necropsy at the end of the observation period.

Conceptual Metabolic and Detoxification Pathway

The metabolism of this compound is not fully elucidated but is expected to follow the general pathways established for other organoselenium compounds. The primary route of detoxification is likely to be methylation, which reduces the reactivity of selenium and facilitates its excretion.

Caption: Conceptual metabolic pathway of this compound.

The proposed pathway involves the initial dealkylation of this compound to ethylselenol, which can be further metabolized to the central intermediate, hydrogen selenide (H₂Se).[9] Hydrogen selenide is then detoxified through a series of methylation reactions, utilizing S-adenosyl methionine as a methyl group donor.[10] This process generates volatile dimethyl selenide, which is excreted through exhalation (giving a characteristic garlic-like odor to the breath in cases of selenium exposure), and the trimethylselenonium ion, a water-soluble compound that is excreted in the urine.[9][10][11]

Conclusion

This compound is a flammable and toxic organoselenium compound that requires careful handling in a research setting. Its hazard profile necessitates the use of appropriate personal protective equipment and engineering controls to minimize exposure via inhalation, dermal contact, and ingestion. While specific quantitative toxicity data for this compound are scarce, the available information, in conjunction with data from related selenium compounds and standardized testing protocols, provides a solid foundation for risk assessment and safe laboratory practices. Further research is warranted to fully characterize its toxicokinetics and metabolic fate.

References

- 1. Selenide, diethyl- | C4H10Se | CID 61173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 99.999 trace metals 627-53-2 [sigmaaldrich.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | CAS#:627-53-2 | Chemsrc [chemsrc.com]

- 5. This compound [chembk.com]

- 6. Table 14.1, Lethal doses of the main Se species for LD50 mice or rats by intraperitoneal (I), oral (O), or respiratory (R) absorption - Trace Metals and Infectious Diseases - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Selenium compounds - IDLH | NIOSH | CDC [cdc.gov]

- 8. [LD50 values and selenium concentration in rabbit organs after parenteral administration of sodium selenite and determination of toxicity of urososelevit pro inj] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Selenium detoxification by methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nationalacademies.org [nationalacademies.org]

Diethyl Selenide in Biofuels: A Technical Examination of its Natural Occurrence

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the natural occurrence of diethyl selenide (B1212193) in biofuels, detailing its discovery, analytical methodologies, and potential formation pathways.

Introduction

The increasing global demand for renewable energy sources has propelled biofuels to the forefront of scientific and industrial research. Biofuels, derived from organic matter known as biomass, offer a promising alternative to fossil fuels. As the characterization of biofuels becomes more sophisticated, a wider array of chemical compounds are being identified. Among these is diethyl selenide ((C₂H₅)₂Se), an organoselenium compound. This technical guide provides an in-depth analysis of the reported natural occurrence of this compound in biofuels, focusing on the underlying analytical evidence and potential formation mechanisms.

Reported Occurrence of this compound in Biofuel

To date, the primary evidence for the natural occurrence of this compound in biofuel comes from a study on the pyrolysis of plantain peels.

A Singular Finding in Plantain Peel Bio-oil

This compound has been identified as a component of bio-oil produced from the pyrolysis of plantain peels (Musa paradisiaca)[1]. This finding is significant as it represents the first documented instance of this specific organoselenium compound in a biofuel matrix. However, the original research, which focused on the broader experimental dataset of pyrolysis products, did not provide quantitative data on the concentration of this compound[1]. The identification was made through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the resulting bio-oil.

Experimental Protocols

The detection of this compound in plantain peel bio-oil was achieved through a specific experimental workflow involving biomass preparation, pyrolysis, and subsequent analysis of the liquid product.

Biomass Preparation and Pyrolysis

The experimental process, as detailed by Efeovbokhan et al. (2020), involved the following steps:

-

Feedstock: Plantain peels were sourced and prepared for pyrolysis.

-

Pyrolysis: The peels were subjected to pyrolysis, a thermal decomposition process in the absence of oxygen. The study investigated a range of temperatures to determine the effect on bio-oil yield and composition[1]. A fixed-bed reactor was used for the pyrolysis experiments.

Bio-oil Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The bio-oil produced from the pyrolysis of plantain peels was analyzed using GC-MS to identify its chemical constituents. While the specific parameters for the GC-MS analysis that identified this compound were not detailed in the initial data report, a general methodology for bio-oil analysis can be outlined.

Table 1: General GC-MS Parameters for Bio-oil Analysis [2][3]

| Parameter | Typical Value/Condition |

| Gas Chromatograph | |

| Column | DB-5MS (or equivalent) |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injection Mode | Splitless or Split |

| Injector Temperature | 250 - 300 °C |

| Oven Temperature Program | Initial hold at 40-60°C, ramp up to 250-300°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 45-450 amu |

| Ion Source Temperature | 200 - 230 °C |

| Transfer Line Temperature | 250 - 280 °C |

| Data Acquisition | SCAN mode for identification |

Note: These are general parameters and may vary depending on the specific instrument and analytical goals.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifying the concentration of this compound in the plantain peel bio-oil. The initial study focused on the qualitative identification of compounds[1]. Further research is required to quantify the levels of this organoselenium compound in various biofuels.

Potential Formation Pathway of this compound

The formation of this compound during the pyrolysis of plantain peels is likely linked to the presence of selenium in the biomass feedstock and the subsequent chemical transformations at elevated temperatures.

Selenium in Plantain Peels

The presence of selenium in the plantain peel is a prerequisite for the formation of this compound. While specific data on selenium content in the plantain peels used in the Efeovbokhan et al. (2020) study is not available, various studies have confirmed the presence of selenium in Musa species[4]. The uptake of selenium by plants from the soil is a well-documented phenomenon. Standard methods for determining selenium in plant biomass include Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) after acid digestion of the sample[2][3][5].

Proposed Formation Mechanism

The precise mechanism for the formation of this compound during pyrolysis is not yet fully elucidated. However, a plausible pathway can be proposed based on the principles of thermochemical conversion of biomass.

During pyrolysis, the complex organic matrix of the plantain peel, including cellulose, hemicellulose, and lignin, undergoes thermal degradation, leading to the formation of various radical species, including ethyl radicals. Simultaneously, any organoselenium compounds present in the biomass, such as selenoamino acids, would also decompose, generating selenium-containing radicals. The subsequent combination of ethyl radicals with selenium radicals could then lead to the formation of this compound.

Experimental Workflow for Identification and Quantification

A robust workflow is essential for the accurate identification and quantification of volatile organoselenium compounds like this compound in complex biofuel matrices.

For quantitative analysis, the use of an internal or external standard is crucial. Due to the volatility of this compound, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a highly suitable technique for its extraction and quantification from a liquid matrix like bio-oil[6].

Conclusion and Future Outlook

The detection of this compound in bio-oil from plantain peels marks an important step in understanding the complex chemical composition of biofuels. While its natural occurrence appears to be confirmed in this specific case, further research is imperative. Future studies should focus on:

-

Quantification: Determining the concentration of this compound in various biofuels derived from different feedstocks.

-

Wider Screening: Investigating the presence of this compound and other organoselenium compounds in a broader range of biofuels.

-

Mechanism Elucidation: Conducting detailed mechanistic studies to fully understand the formation pathways of these compounds during biofuel production.

-

Impact Assessment: Evaluating the potential impact of organoselenium compounds on biofuel properties, engine performance, and emissions.

A deeper understanding of the presence and formation of compounds like this compound will contribute to the overall knowledge base of biofuel chemistry, aiding in the optimization of production processes and the development of higher quality, more sustainable biofuels.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. oiv.int [oiv.int]

- 4. researchgate.net [researchgate.net]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]